![molecular formula C22H18FN B599459 2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile CAS No. 127655-35-0](/img/structure/B599459.png)
2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile
Overview
Description
2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile is a fluorinated aromatic nitrile compound characterized by a biphenyl core substituted with a fluorine atom and a benzonitrile group. The 4-propylphenyl substituent on the biphenyl system introduces steric bulk and lipophilicity, making the compound relevant in materials science and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Propylphenyl Intermediate: The initial step involves the alkylation of bromobenzene with propyl bromide in the presence of a strong base such as potassium tert-butoxide to form 4-propylbromobenzene.
Suzuki Coupling Reaction: The 4-propylbromobenzene undergoes a Suzuki coupling reaction with 4-fluorophenylboronic acid in the presence of a palladium catalyst to form 4-(4-fluorophenyl)-4-propylbiphenyl.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with conditions involving polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving molecular interactions and binding assays.
Industry: The compound can be used in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The fluoro group and nitrile moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile, enabling comparative analysis of their properties and applications:
Structural Analogues with Modified Substituents
2-Fluoro-4-(trans-4-vinylcyclohexyl)benzonitrile (CAS 208844-07-9)
- Similarity Score : 0.89
- Key Differences : Replaces the biphenyl-propyl group with a trans-4-vinylcyclohexyl substituent.
- The vinyl group offers reactivity for polymerization or crosslinking applications.
2-Fluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzonitrile (CAS 178628-30-3)
- Similarity Score : 0.87
- Key Differences : Incorporates an ethynyl linker and a propylcyclohexyl group.
- Impact : The ethynyl spacer extends conjugation, likely enhancing photophysical properties (e.g., fluorescence quantum yield) compared to the target compound’s direct biphenyl linkage.
Fluorinated Benzonitrile Derivatives in Pharmaceuticals
2-Fluoro-4-(4-fluorophenyl)benzonitrile (CAS 1214332-40-7)
2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 146070-34-0)
- Molecular Formula : C₈H₃F₄N
- Physical Properties : Melting point 103–105°C, boiling point 178–180°C.
- Comparison : The trifluoromethyl group is more electron-withdrawing than the propylphenyl substituent, leading to stronger polarization effects. This compound is widely used in agrochemical synthesis due to its stability and reactivity .
Thiophene-Based D–π–A Systems
2-Fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile (MOT) and 4-(5-(4-(dimethylamino)phenyl)thiophen-2-yl)-2-fluorobenzonitrile (DMAT)
- Photophysical Properties : Both exhibit fluorosolvatochromism, with quantum yields exceeding 0.4 even in polar solvents .
- Comparison : Unlike the target compound’s biphenyl system, the thiophene linker in MOT/DMAT enhances charge-transfer characteristics, making them superior for optoelectronic applications (e.g., OLEDs). However, their synthetic complexity is higher .
Data Table: Key Properties of Comparable Compounds
Research Findings and Trends
- Solvent Effects : Thiophene-based analogues (MOT/DMAT) demonstrate significant solvent-dependent emission shifts, whereas biphenyl systems like the target compound show less polarity sensitivity due to reduced charge-transfer character .
- Thermal Stability : Compounds with cyclohexyl or trifluoromethyl groups (e.g., CAS 146070-34-0) exhibit higher thermal stability, advantageous for high-temperature applications .
- Synthetic Utility : The ethynyl group in CAS 178628-30-3 enables modular synthesis via click chemistry, a feature absent in the target compound .
Biological Activity
2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile is a compound with significant potential in medicinal chemistry, particularly due to its structural properties that enhance biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 315.4 g/mol. The compound features a fluorine atom and a propyl-substituted phenyl group, contributing to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to:
- Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes and cell proliferation, suggesting potential anti-inflammatory and anticancer properties.
- Bind to Biological Macromolecules : Its structure allows it to interact with proteins and nucleic acids, modulating their functions.
Anti-inflammatory Effects
Research indicates that this compound can reduce inflammation by inhibiting certain pathways associated with cytokine production and immune response. In vitro studies have demonstrated decreased levels of pro-inflammatory cytokines when cells are treated with this compound.
Anticancer Potential
The compound's ability to interfere with cell proliferation has been explored in various cancer models. It has shown promising results in reducing tumor growth in xenograft models by inducing apoptosis in cancer cells .
Case Studies
- Sphingosine Kinase Inhibition : A related study explored the design of sphingosine kinase inhibitors, where compounds similar to this compound exhibited potent inhibition against SphK2, a target implicated in cancer progression. The study reported a Ki value of 90 nM for one such analog, highlighting the potential for developing targeted therapies based on this structural framework .
- Antibacterial Activity : While primarily studied for anti-inflammatory and anticancer properties, derivatives of the benzonitrile class have also been evaluated for antibacterial effects. Compounds exhibiting similar structures demonstrated broad-spectrum activity against Gram-negative pathogens, emphasizing the versatility of these compounds in therapeutic applications .
Research Findings
Study Focus | Findings | Implications |
---|---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Potential use in treating inflammatory diseases |
Anticancer | Induction of apoptosis in cancer cells | Development of novel anticancer therapies |
Antibacterial | Broad-spectrum activity against enteric pathogens | Potential for treating bacterial infections |
Properties
IUPAC Name |
2-fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-13-21(15-24)22(23)14-20/h4-14H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEZEJLXLRBUSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70767719 | |
Record name | 1~3~-Fluoro-3~4~-propyl[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70767719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127655-35-0 | |
Record name | 1~3~-Fluoro-3~4~-propyl[1~1~,2~1~:2~4~,3~1~-terphenyl]-1~4~-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70767719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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